molecular formula C7H13NO2 B2917378 7-(Hydroxymethyl)azepan-2-one CAS No. 150225-70-0

7-(Hydroxymethyl)azepan-2-one

Cat. No.: B2917378
CAS No.: 150225-70-0
M. Wt: 143.186
InChI Key: UYKSPIRIZXLWTM-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C7H13NO2 It is a derivative of azepan-2-one, featuring a hydroxymethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hydroxymethyl)azepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ε-caprolactam with formaldehyde under acidic or basic conditions to introduce the hydroxymethyl group. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C)

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Solvents: Aqueous or organic solvents like water or methanol

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions: 7-(Hydroxymethyl)azepan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 7-(Carboxymethyl)azepan-2-one

    Reduction: 7-(Aminomethyl)azepan-2-one

    Substitution: Various substituted azepan-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Hydroxymethyl)azepan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    Azepan-2-one (Caprolactam): A precursor to 7-(Hydroxymethyl)azepan-2-one, widely used in the production of Nylon 6.

    1-Dodecylazacycloheptan-2-one (Azone): A penetration enhancer used in transdermal drug delivery systems.

    7-(Aminomethyl)azepan-2-one:

Uniqueness: this compound is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in various synthetic and biological applications.

Properties

IUPAC Name

7-(hydroxymethyl)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-5-6-3-1-2-4-7(10)8-6/h6,9H,1-5H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKSPIRIZXLWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.10 g of 7-oxo-azepane-2-carboxylic acid ethyl ester (compound G1) are dissolved in 150 ml of dichloromethane under an atmosphere of dry nitrogen. At room temperature, 8.45 ml of lithium boron hydride solution in tetrahydrofuran (strength 2.0 M) are slowly added to the solution in the course of 10 min. Thereafter, the reaction mixture is stirred for 17 hours overnight at room temperature. Subsequently, the mixture is cooled in an ice bath and acidified to pH 1 using hydrochloric acid (strength 3.0 M). Under stirring, the reaction mixture is allowed to warm up to room temperature. Thereafter, potassium carbonate is carefully added thereby re-adjusting neutral pH. The reaction mixture is filtered with suction and the filtrate is concentrated in vacuo. Purification is achieved by flash chromatography (eluent gradient: dichloromethane/0-10 vol. % ethanol) to yield 1.46 g of the title compound as colorless solid of m.p. 100° C. ESI-MS: 144.1 (MH+). TLC: Rf=0.47 (dichloromethane/ethanol 10:1 parts by volume; iodine staining).
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